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Compound of Interest

Compound Name: 1-Benzhydrylazetidine

Cat. No.: B026936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physical and chemical properties of 1-
Benzhydrylazetidine and its related salt and derivative forms. The information is compiled to

serve as a foundational resource for professionals engaged in chemical research and

pharmaceutical development.

Core Physical and Chemical Properties
1-Benzhydrylazetidine and its derivatives are versatile compounds in medicinal chemistry,

often serving as key intermediates in the synthesis of novel therapeutic agents.[1] Their

physical properties, such as melting point and solubility, are critical parameters for handling,

formulation, and synthesis protocols.

The quantitative physical data for 1-Benzhydrylazetidine and several of its key derivatives and

their salts are summarized in the table below for ease of comparison.
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Point
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y
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nce

1-

Benzhydr

ylazetidin

e (Free

Base)

107128-

00-7
C₁₆H₁₇N 223.318

109 -

112[2]

Not

Available

[2]

Not

Available

Not

Available

1-

Benzhydr

ylazetidin

-3-ol

18621-

17-5

C₁₆H₁₇N

O
239.31 106[3]

353.8 ±

42.0

(Predicte

d)[3]

Chlorofor

m

(Slightly),

Methanol

(Slightly)

[3][4]

Off-White

to Pale

Yellow

Solid[3]

[4]

1-

Benzhydr

ylazetidin

-3-ol

Hydrochl

oride

90604-

02-7

C₁₆H₁₈Cl

NO
275.77

172 -

174[5][6]

353.8 (for

parent)[5]

Chlorofor

m
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Heated)

[6]

Not

Available

1-

Benzhydr

ylazetidin

e-3-

carboxyli

c acid
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87-6

C₁₇H₁₇N

O₂
267.33

198

(dec.)[1]

Not

Available

Not

Available

White

powder[1

]

1-

Benzhydr

ylazetidin
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Hydrochl

oride

1189735-

08-7

C₁₆H₁₉Cl

N₂
274.788
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Predicted values are based on computational models and should be confirmed experimentally.

Experimental Protocols
The determination of the physical characteristics listed above involves standardized laboratory

procedures. Below are detailed methodologies for key experiments.

This protocol outlines the standard procedure for determining the melting point range of a solid

crystalline substance.

Sample Preparation: A small quantity of the dry, purified compound (e.g., 1-
Benzhydrylazetidine) is finely powdered.

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a

height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a

Gallenkamp apparatus or similar calibrated instrument).[7]

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the

expected melting point.

Observation: The temperature at which the substance first begins to melt (onset) and the

temperature at which the last solid particle liquefies (completion) are recorded. This range is

the melting point. For 1-Benzhydrylazetidine, this was observed to be 109-112 °C.[2]

This protocol provides a qualitative method for determining the solubility of a compound in

various solvents.

Solvent Selection: A range of standard laboratory solvents are chosen (e.g., water, methanol,

chloroform, DMSO).[3][4][8]

Sample Measurement: A small, measured amount of the solute (e.g., 10 mg of 1-

Benzhydrylazetidin-3-ol) is placed into a test tube.

Solvent Addition: The selected solvent is added dropwise or in small, measured volumes

(e.g., 0.1 mL increments) to the test tube with constant agitation (e.g., vortexing).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b026936?utm_src=pdf-body
https://www.benchchem.com/product/b026936?utm_src=pdf-body
https://www.jmchemsci.com/article_157980_c4827df5a3f11e1dedee6747f1275799.pdf
https://www.benchchem.com/product/b026936?utm_src=pdf-body
https://www.chemsynthesis.com/base/chemical-structure-25165.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB5495573_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5495573.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0455455.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observation: The mixture is observed for the dissolution of the solid. The solubility is

classified based on the amount of solvent required to fully dissolve the sample (e.g., "Slightly

Soluble" if a significant volume is needed). For 1-Benzhydrylazetidin-3-ol, it is slightly soluble

in chloroform and methanol.[3][4] Heating may be applied to assess temperature effects on

solubility.[6]

The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity. For an

amine-containing compound like 1-Benzhydrylazetidine, the pKa of its conjugate acid is

typically determined.

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent

(typically water or a mixed aqueous-organic solvent system).

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a

magnetic stirrer.

Titration: A standardized solution of a strong acid (e.g., HCl) is slowly added in known

increments using a burette.

Data Collection: The pH of the solution is recorded after each addition of the titrant.

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH

at the half-equivalence point, where half of the base has been protonated.

While not quantitative physical properties in the same vein as melting point, spectroscopic

methods are essential for confirming the chemical structure.

FT-IR Spectroscopy: A sample is analyzed to identify functional groups based on the

absorption of infrared radiation. For azetidine derivatives, characteristic peaks for C-N, C-H,

and (if present) O-H or C=O bonds would be expected.[7]

¹H-NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-

d₆) and analyzed.[6][7] The resulting spectrum provides detailed information about the

chemical environment of hydrogen atoms in the molecule, confirming the connectivity and

structure. For example, the synthesis of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride

was confirmed by ¹H-NMR, showing characteristic chemical shifts for the aryl, methine (CH),

and azetidine ring protons.[6]
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Visualized Logical Relationships
The following diagram illustrates the fundamental chemical relationship between the free base

form of 1-Benzhydrylazetidine and its corresponding hydrochloride salt.

1-Benzhydrylazetidine
(Free Base)

C₁₆H₁₇N

Protonation
(Acid-Base Reaction)

Hydrochloric Acid
(HCl)

1-Benzhydrylazetidine Hydrochloride
(Salt Form)
C₁₆H₁₈ClN

Click to download full resolution via product page

Caption: Formation of a salt from its free base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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